

# An In-depth Technical Guide to the Chemical Properties and Solubility of Tafamidis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and solubility characteristics of **tafamidis**, a key therapeutic agent for transthyretin-mediated amyloidosis (ATTR). All quantitative data is presented in structured tables for ease of reference, and detailed experimental methodologies are provided. The guide also includes visualizations of the drug's mechanism of action and a relevant experimental workflow to support research and development efforts.

## **Core Chemical Properties of Tafamidis**

**Tafamidis** is a benzoxazole derivative that acts as a kinetic stabilizer of the transthyretin (TTR) protein.[1][2] Its chemical identity and fundamental properties are summarized below.



Property	Value	Citation(s)	
IUPAC Name	2-(3,5-dichlorophenyl)-1,3- benzoxazole-6-carboxylic acid	[3][4]	
Synonyms	PF-06291826, Fx-1006	[5][6]	
CAS Number	594839-88-0	[3][7]	
Molecular Formula	C14H7Cl2NO3	[3][7]	
Molecular Weight	308.1 g/mol	[3][7]	
Appearance	Off-white powder, white to pink powder, or crystalline solid	[6][7][8]	
Melting Point	195 - 198°C (for Tafamidis Meglumine)		
pKa (Strongest Acidic)	3.6	[10]	
InChI Key	TXEIIPDJKFWEEC- UHFFFAOYSA-N	[4][5]	
SMILES	C1=CC2=C(C=C1C(=O)O)OC( =N2)C3=CC(=CC(=C3)CI)CI [3]		

## **Solubility Profile**

**Tafamidis** is marketed as a meglumine salt, which is slightly soluble in water.[4][11] The solubility of **tafamidis** free acid and its meglumine salt has been reported in various solvents.



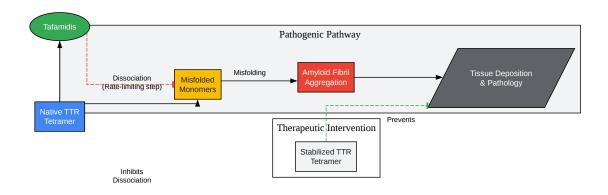
Solvent/Solution	Solubility (Tafamidis Free Acid)	Solubility (Tafamidis Meglumine)	Citation(s)
Water	Slightly soluble	> 4.628 mg/mL	[4][11]
0.1 N HCl	-	0.000 mg/mL	[11]
Buffer, pH 3.0	-	0.007 mg/mL	[11]
Buffer, pH 4.5	-	0.000 mg/mL	[11]
Buffer, pH 5.0	-	0.000 mg/mL	[11]
Buffer, pH 6.8	-	3.121 mg/mL	[11]
0.1 N NaOH	-	> 4.187 mg/mL	[11]
DMSO	~5 mg/mL, 25 mg/mL (warm), 31 mg/mL	Sparingly (Heated, Sonicated)	[2][6][7][9]
Ethanol	~1 mg/mL	-	[6]

Note: There are some discrepancies in the reported DMSO solubility values, which may be due to different experimental conditions (e.g., temperature).

### **Mechanism of Action: TTR Stabilization**

Transthyretin-mediated amyloidosis occurs when the TTR protein tetramer dissociates into monomers.[12] These monomers misfold and aggregate into amyloid fibrils, which deposit in tissues like the heart and nerves, causing organ dysfunction.[4][13] **Tafamidis** functions as a pharmacological chaperone that kinetically stabilizes the TTR tetramer.[1][4] It binds with high affinity and negative cooperativity to the two thyroxine-binding sites on the TTR tetramer.[1][12] This binding strengthens the interface between the dimers, preventing the dissociation of the tetramer into monomers, which is the rate-limiting step in amyloidogenesis.[1][3] By stabilizing the native tetrameric state, **tafamidis** inhibits the amyloid cascade.[14]





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Caption: Mechanism of action of **tafamidis** in preventing TTR amyloidogenesis.

## **Experimental Protocols**

A. Determination of **Tafamidis** Concentration by RP-HPLC

A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the quantitative estimation of **tafamidis** in pharmaceutical dosage forms.[15] This method is crucial for quality control, stability studies, and pharmacokinetic analysis.



#### Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector is used.
- Chromatographic Conditions:
  - Column: Ascentis® Express C18 (25 cm x 4.6 mm, 5 μm).[15]
  - Mobile Phase: A mixture of 25 mM potassium dihydrogen phosphate buffer (pH adjusted to 6.5) and acetonitrile in a 60:40 v/v ratio.[15]
  - Flow Rate: 1.0 mL/min.[15]
  - Column Temperature: 25°C.[15]
  - Detection Wavelength: 206 nm.[15]
  - Injection Volume: 10 μL.[15]
  - Diluent: Methanol.[15]
- Standard Preparation: A standard stock solution of **tafamidis** (e.g., 1000 μg/mL) is prepared by accurately weighing and dissolving the reference standard in methanol.[15] Working standards are prepared by further dilution to achieve concentrations within the linear range (e.g., 3-18 μg/mL).[15]
- Sample Preparation: The contents of the tafamidis capsule are dissolved in methanol to obtain a known theoretical concentration, which is then diluted to fall within the calibration curve range.
- Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph. The peak area of tafamidis is recorded. The concentration of tafamidis in the sample is determined by comparing its peak area with that of the standard.
- Validation: The method is validated according to ICH Q2 (R1) guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[15]





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Caption: Experimental workflow for **Tafamidis** quantification by RP-HPLC.



#### B. TTR Stabilization Assay (Immunoturbidimetric Method)

To assess the pharmacodynamic effect of **tafamidis**, a TTR stabilization assay is employed. [12] This assay measures the ability of **tafamidis** to prevent the dissociation of the TTR tetramer under denaturing conditions.

#### Methodology:

- Sample Collection: Plasma samples are collected from subjects.
- Denaturation: Samples are subjected to denaturation using urea, which promotes the dissociation of unstabilized TTR tetramers.[12]
- Cross-linking: Glutaraldehyde is added to the samples. It cross-links and modifies the
  unfolded monomers, making them undetectable by the TTR antibody.[12] In contrast, TTR
  tetramers stabilized by tafamidis are resistant to urea-induced dissociation, and their
  structure is preserved.[12]
- Quantification: The remaining, intact tetrameric TTR is quantified using an immunoturbidimetric assay with a specific TTR antibody.[12]
- Calculation: The percentage of TTR stabilization is calculated by comparing the amount of intact TTR in the presence of the denaturant (and tafamidis) to the baseline amount.[12]
   This assay has been used to confirm that tafamidis stabilizes both wild-type and various mutant TTR tetramers.[11]

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